

# Spectroscopic Analysis of 1,1-Diphenylethanol: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Diphenylethanol

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This guide provides an in-depth analysis of the spectroscopic data for **1,1-Diphenylethanol**, a tertiary alcohol of significant interest in organic synthesis and medicinal chemistry. The document details the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral characteristics of the molecule, offering a valuable resource for researchers, scientists, and professionals in drug development.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **1,1-Diphenylethanol** is characterized by several key absorption bands that confirm its molecular structure.

#### **Data Presentation**

The principal IR absorption peaks for **1,1-Diphenylethanol** are summarized in the table below.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3613	Strong, Sharp	O-H Stretch (non-hydrogen bonded)
~3089, 3062, 3028	Medium	Aromatic C-H Stretch
~2970	Medium	Aliphatic C-H Stretch (CH₃)
~1600, 1490, 1445	Medium-Strong	Aromatic C=C Bending
~1370	Medium	C-H Bending (CH₃)
~1170	Strong	C-O Stretch (Tertiary Alcohol)
~760, 700	Strong	C-H Out-of-plane Bending (Monosubstituted Benzene)

#### **Experimental Protocol**

The following protocol outlines the procedure for obtaining the FTIR spectrum of **1,1- Diphenylethanol** using the melt technique with a capillary cell.

- Sample Preparation: A small amount of solid 1,1-Diphenylethanol is placed on a clean, dry salt plate (e.g., NaCl or KBr).
- Melting: The salt plate is gently heated to melt the solid sample, creating a thin liquid film.
- Assembly: A second salt plate is carefully placed on top of the molten sample to form a capillary film.
- Data Acquisition: The assembled salt plates are placed in the sample holder of an FTIR spectrometer.
- Background Scan: A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
- Sample Scan: The IR spectrum of the **1,1-Diphenylethanol** sample is then recorded. The instrument is typically set to scan the mid-infrared range (4000-400 cm<sup>-1</sup>).



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are essential for the complete structural elucidation of 1,1-Diphenylethanol.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1,1-Diphenylethanol** displays distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)	Integration	Multiplicity	Assignment
1.87	3H	Singlet (s)	Methyl Protons (-CH₃)
5.52	1H	Singlet (s)	Hydroxyl Proton (-OH)
7.20	2H	Triplet (t)	Para-protons of Phenyl Rings
7.31	4H	Doublet of Doublets (dd)	Meta-protons of Phenyl Rings
7.46	4H	Doublet (d)	Ortho-protons of Phenyl Rings

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the 1,1-Diphenylethanol molecule.



Chemical Shift (δ, ppm)	Assignment
~30	Methyl Carbon (-CH₃)
~75	Quaternary Carbon (C-OH)
~125	Ortho- & Para- Carbons of Phenyl Rings
~128	Meta- Carbons of Phenyl Rings
~148	Ipso-Carbons of Phenyl Rings

#### **Experimental Protocol**

The following is a generalized protocol for acquiring high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1,1-Diphenylethanol** on a Bruker spectrometer.

- Sample Preparation:
  - Weigh approximately 10-20 mg of 1,1-Diphenylethanol and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
- ¹H NMR Acquisition:
  - Load a standard proton experiment parameter set.
  - Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

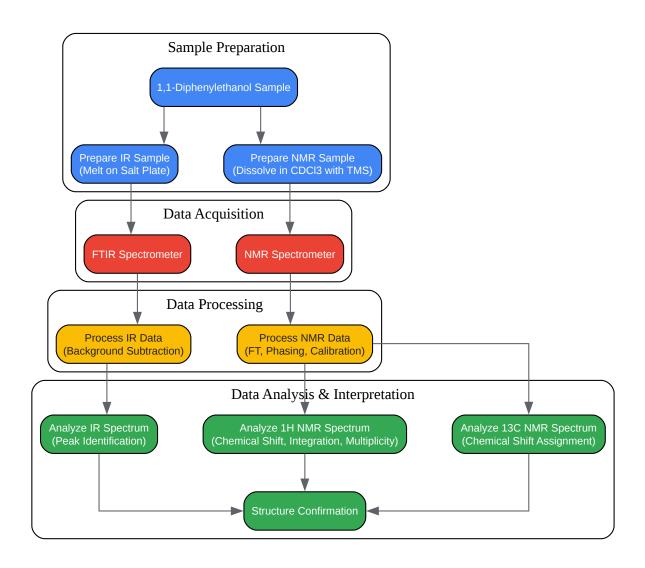


- Acquire the Free Induction Decay (FID).
- <sup>13</sup>C NMR Acquisition:
  - Load a standard carbon-13 experiment parameter set (e.g., with proton decoupling).
  - Set the appropriate spectral width, a larger number of scans (typically 64 or more) due to the lower natural abundance of <sup>13</sup>C, and a suitable relaxation delay.
  - Acquire the FID.
- Data Processing:
  - Apply a Fourier transform to the FIDs of both the <sup>1</sup>H and <sup>13</sup>C experiments.
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the peaks in the <sup>1</sup>H spectrum.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,1- Diphenylethanol**, from sample preparation to data interpretation.





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Spectroscopic analysis workflow for **1,1-Diphenylethanol**.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Diphenylethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581894#spectroscopic-data-of-1-1-diphenylethanol-ir-nmr]



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